molecular formula C30H26Cl2N6 B11980079 4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene

4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene

Katalognummer: B11980079
Molekulargewicht: 541.5 g/mol
InChI-Schlüssel: JYFZHCKGLSJGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with chlorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves multiple steps, typically starting with the preparation of the triazacyclopenta[cd]azulene core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .

Analyse Chemischer Reaktionen

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with molecular targets through its chlorophenyl groups and triazacyclopenta[cd]azulene core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby altering cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-Bis(4-chlorophenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2a,8a-triazacyclopenta[cd]azulene include:

Eigenschaften

Molekularformel

C30H26Cl2N6

Molekulargewicht

541.5 g/mol

IUPAC-Name

6-(4-chlorophenyl)-2-[6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C30H26Cl2N6/c31-21-11-7-19(8-12-21)25-17-37-29-23(25)5-1-3-15-35(29)27(33-37)28-34-38-18-26(20-9-13-22(32)14-10-20)24-6-2-4-16-36(28)30(24)38/h7-14,17-18H,1-6,15-16H2

InChI-Schlüssel

JYFZHCKGLSJGNY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=NN5C=C(C6=C5N4CCCC6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.